2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features a combination of a chlorinated phenoxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Imidazole Introduction: The phenoxy intermediate is then reacted with 1H-imidazole under suitable conditions to introduce the imidazole moiety.
Amidation: The final step involves the amidation reaction where the imidazole-containing intermediate is reacted with a propanamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-imidazol-1-yl)quinoline: This compound also contains an imidazole moiety and exhibits similar pharmacological properties.
4-chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group and is used as a herbicide.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is unique due to the combination of its functional groups, which may result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-imidazol-1-ylpropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-12-10-14(17)4-5-15(12)22-13(2)16(21)19-6-3-8-20-9-7-18-11-20/h4-5,7,9-11,13H,3,6,8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYABYYGYHWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782462 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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